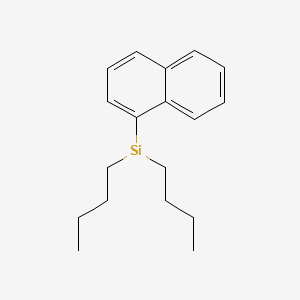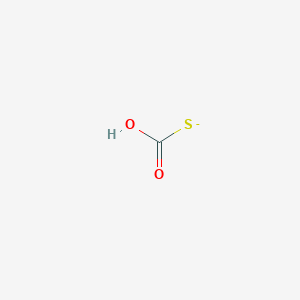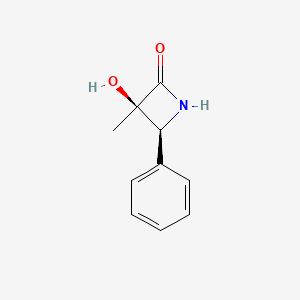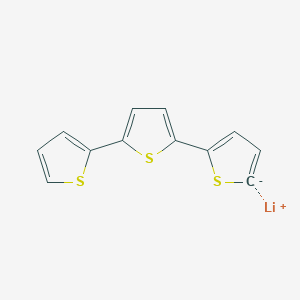
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of organolithium compounds These compounds are known for their reactivity and are widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene typically involves the lithiation of a precursor molecule containing thiophene rings. This can be achieved through the reaction of the precursor with a strong base such as n-butyllithium under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of organolithium compounds often involves large-scale reactions using automated systems to handle the reactive intermediates safely. The process may include steps like purification through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydrothiophenes.
Substitution: The lithium atom can be substituted with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenes.
Scientific Research Applications
Chemistry
In chemistry, lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
The compound’s potential in medicine could be explored through its derivatives, which may exhibit interesting pharmacological properties.
Industry
In industry, the compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.
Mechanism of Action
The mechanism of action of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in various reactions. The thiophene rings can participate in π-π interactions, influencing the compound’s behavior in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium thiophene-2-carboxylate
- Lithium 2-thienyl
- Lithium 2,5-dithiophene
Uniqueness
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings and the presence of a lithium atom
Properties
CAS No. |
189324-27-4 |
|---|---|
Molecular Formula |
C12H7LiS3 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7S3.Li/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;/h1-7H;/q-1;+1 |
InChI Key |
INGRNTWHZFVNSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CSC(=C1)C2=CC=C(S2)C3=CC=[C-]S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


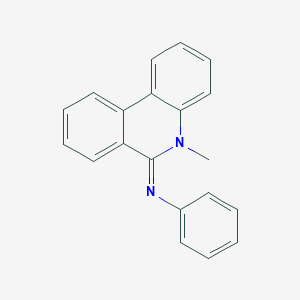
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
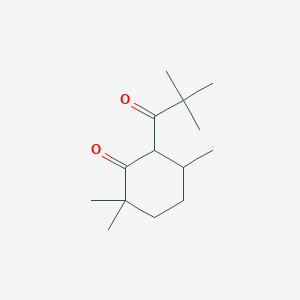
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)


